molecular formula C13H12OS B8439281 3-Methyl-2-(2-methylbenzoyl)thiophene

3-Methyl-2-(2-methylbenzoyl)thiophene

Cat. No.: B8439281
M. Wt: 216.30 g/mol
InChI Key: MHZJWHBLWIWKAW-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylbenzoyl)thiophene is a substituted thiophene derivative featuring a 2-methylbenzoyl group at the 2-position and a methyl group at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their antimicrobial, electronic, and photophysical properties, with substituents like acyl groups influencing reactivity and biological activity .

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

(2-methylphenyl)-(3-methylthiophen-2-yl)methanone

InChI

InChI=1S/C13H12OS/c1-9-5-3-4-6-11(9)12(14)13-10(2)7-8-15-13/h3-8H,1-2H3

InChI Key

MHZJWHBLWIWKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
3-Methyl-2-pivaloylbenzo[b]thiophene Benzo[b]thiophene 2-pivaloyl, 3-methyl Fused benzene ring; bulkier pivaloyl group
2-Acetyl-3-methylbenzo[b]thiophene Benzo[b]thiophene 2-acetyl, 3-methyl Acetyl group instead of 2-methylbenzoyl
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene Thiophene Long alkyl chain at 2-position Aliphatic substituent vs. aromatic acyl
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Amino, carboxy, methyl ester Saturated ring; polar functional groups

Key Observations :

  • Long alkyl chains (e.g., 3,7,11-trimethyldodecyl) impart lipophilicity, whereas acyl groups (e.g., acetyl, 2-methylbenzoyl) enhance electrophilicity and hydrogen-bonding capacity .

Key Observations :

  • The use of cesium carbonate in one-pot syntheses (e.g., ) avoids harsh conditions compared to traditional Grignard reactions .
  • 2-MeTHF outperforms THF in Grignard reactions due to higher boiling points and greener credentials .
Physicochemical Properties

Comparative data for select compounds:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Solubility Profile Reference
3-Methyl-2-pivaloylbenzo[b]thiophene Not reported C=O (1680), C-O (1250) Low in polar solvents
Methyl 2-[(3-carboxy...)tetrahydrobenzo[b]thiophene 223–226 C=O (1720), NH (3300) High in methanol/water
2-Acetyl-3-methylbenzo[b]thiophene Not reported C=O (1705), C-S (690) Moderate in DCM/THF

Key Observations :

  • Carboxy and amino groups (e.g., in derivatives) increase polarity and water solubility .
  • Acylated thiophenes (e.g., 2-methylbenzoyl, acetyl) show strong C=O IR peaks near 1680–1720 cm⁻¹, useful for structural confirmation .

Key Observations :

  • Acyl groups (e.g., 2-methylbenzoyl) may enhance antimicrobial activity by promoting target binding via hydrophobic and π-π interactions .
  • Environmental persistence of alkylated thiophenes raises concerns about bioaccumulation .

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